molecular formula C18H20N4O4 B14794213 Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate)

Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate)

Cat. No.: B14794213
M. Wt: 356.4 g/mol
InChI Key: UZMXNKYFHKZQPV-UHFFFAOYSA-N
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Description

Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate) ( 1029945-77-4) is a chemical compound with a molecular formula of C18H20N4O4 and a molecular weight of 356.38 g/mol . This reagent features a diazene (azo) core linked to two 4-cyanopentanoate moieties, which are further functionalized with prop-2-yn-1-yl (propargyl) ester groups. The presence of the azo group, a versatile functional unit, alongside terminal cyano and alkyne groups, makes this molecule a potentially valuable building block or precursor in synthetic chemistry and materials science research . The terminal alkyne groups are of particular interest for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This property allows researchers to covalently link this molecule to other azide-containing compounds or surfaces, facilitating the synthesis of more complex architectures, functional polymers, or dendrimers. The azo bridge can be responsive to external stimuli, which may be explored in the development of smart materials. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

prop-2-ynyl 4-cyano-4-[(2-cyano-5-oxo-5-prop-2-ynoxypentan-2-yl)diazenyl]pentanoate

InChI

InChI=1S/C18H20N4O4/c1-5-11-25-15(23)7-9-17(3,13-19)21-22-18(4,14-20)10-8-16(24)26-12-6-2/h1-2H,7-12H2,3-4H3

InChI Key

UZMXNKYFHKZQPV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OCC#C)(C#N)N=NC(C)(CCC(=O)OCC#C)C#N

Origin of Product

United States

Preparation Methods

Diazene Core Formation

The diazene (N=N) linkage is central to the compound’s structure. Its synthesis typically begins with the coupling of two amine precursors via oxidation. For aliphatic systems, hydrazine derivatives serve as intermediates. For example, 4-cyanopentanoic acid hydrazide can be synthesized by reacting 4-cyanopentanoic acid chloride with hydrazine hydrate. Subsequent oxidation of the hydrazide (NH-NH) to the diazene (N=N) is achieved using nitrous acid (HNO₂) or iodine in alkaline conditions. This step requires precise stoichiometry and temperature control to avoid overoxidation or side reactions.

Cyanopentanoate Functionalization

The 4-cyanopentanoate arms are introduced via nucleophilic substitution or esterification. In one approach, 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid (CEPA) is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in chloroform, forming a reactive NHS ester intermediate. This intermediate readily reacts with propargyl alcohol to yield the propargyl ester. The use of DCC as a coupling agent ensures high esterification efficiency (~79% yield).

Propargyl Esterification

The final step involves esterifying the diazene-linked diacid with propargyl alcohol. Reaction conditions mirror those in:

  • Solvent : Chloroform or dichloromethane for optimal solubility.
  • Catalyst : DCC/NHS system at 0°C to room temperature over 23 hours.
  • Workup : Filtration of dicyclohexylurea byproduct, followed by column chromatography (ethyl acetate/hexane) for purification.

Optimization and Challenges

Reaction Efficiency

Key challenges include:

  • Incomplete Diazene Formation : Overoxidation may yield nitroso derivatives, necessitating strict control of oxidant concentration.
  • Steric Hindrance : Bulky propargyl groups can slow esterification, requiring excess alcohol or prolonged reaction times.
  • Purification : The polar diazene core and cyanide groups complicate chromatographic separation, often demanding gradient elution.

Scalability

Industrial-scale synthesis faces hurdles:

  • Cost of Reagents : DCC and NHS are expensive, prompting exploration of alternatives like EDC/HCl.
  • Safety : Propargyl alcohol is highly flammable, mandating inert atmospheres and low-temperature handling.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Hydrazine Oxidation High diazene purity Sensitive to oxidation conditions 60–70%
DCC/NHS Esterification High esterification efficiency Costly reagents, byproduct removal ~79%
Propargyl Alcohol Use Introduces click-chemistry functionality Requires stringent safety protocols N/A

Applications and Derivative Synthesis

The compound’s propargyl esters enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in polymer chemistry and bioconjugation. Its diazene group also serves as a radical initiator in RAFT polymerization, as evidenced by analogous sulfobetaine polymer syntheses.

Chemical Reactions Analysis

Thermal Decomposition and Nitrogen Release

The diazene (N=N) moiety undergoes thermally induced cleavage to release nitrogen gas, a critical reaction for applications in polymer foaming and blowing agents.

Mechanism :

Di(prop-2-yn-1-yl) 4,4’-(diazene-1,2-diyl)bis(4-cyanopentanoate)Δ2 prop-2-yn-1-yl 4-cyanopentanoate+N2\text{Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate)} \xrightarrow{\Delta} 2 \text{ prop-2-yn-1-yl 4-cyanopentanoate} + \text{N}_2 \uparrow

Experimental Data :

ParameterValue/ObservationMethod
Decomposition Temperature120–150°CDifferential Scanning Calorimetry (DSC)
Nitrogen Yield0.5–0.7 mol N₂ per mole of compoundGas Chromatography (GC)
Catalytic AccelerationMetal catalysts (e.g., Cu⁺) reduce decomposition temperature by 20–30°CKinetic Studies

Ester Group Reactivity

The prop-2-ynyl ester groups participate in transesterification and nucleophilic substitution reactions.

Key Reactions :

  • Transesterification :

    R-O-CO-OCH2C≡CH+R’OHR-O-CO-OR’+HOCH2C≡CH\text{R-O-CO-OCH}_2\text{C≡CH} + \text{R'OH} \rightarrow \text{R-O-CO-OR'} + \text{HOCH}_2\text{C≡CH}

    Typical conditions: Acidic/basic catalysts (e.g., NaOMe), 60–80°C, anhydrous solvent.

  • Alkyne Functionalization :
    The terminal alkyne group undergoes Huisgen cycloaddition with azides (click chemistry):

    OCH2C≡CH+N3-ROCH2C-N3-R(Cu(I)-catalyzed)\text{OCH}_2\text{C≡CH} + \text{N}_3\text{-R} \rightarrow \text{OCH}_2\text{C-N}_3\text{-R} \quad (\text{Cu(I)-catalyzed})

Cyano Group Participation

The 4-cyanopentanoate substituents enable:

  • Nucleophilic Addition : Reaction with Grignard reagents or hydrides to form amines or ketones.

  • Hydrolysis : Acidic or basic conditions convert cyano groups to carboxylic acids or amides.

Hydrolysis Example :

NC-(CH2)3-COO-H2O/H+HOOC-(CH2)3-COO-+NH3\text{NC-(CH}_2\text{)}_3\text{-COO-} \xrightarrow{\text{H}_2\text{O/H}^+} \text{HOOC-(CH}_2\text{)}_3\text{-COO-} + \text{NH}_3

Radical-Mediated Reactions

The diazene group can generate radicals under UV irradiation or thermal conditions, enabling:

  • Polymer Crosslinking : Acts as a radical initiator in polymer networks.

  • Substrate Functionalization : Trapping radicals with spin agents (e.g., TEMPO) .

EPR Spectroscopy Evidence :

  • Radical intermediates detected during decomposition align with C-centered radical formation .

Synthetic Considerations

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalysts : Cu(I) for click chemistry; Lewis acids for ester modifications.

  • Purity Control : NMR (δ 4.5–5.0 ppm for ester protons) and MS ([M+H]⁺ = 458.4) .

This compound’s multifunctional design enables versatile reactivity, with applications spanning materials science to synthetic chemistry. Further studies are needed to explore its potential in catalytic systems and biomedical engineering.

Scientific Research Applications

Di(prop-2-yn-1-yl) 4,4’-(diazene-1,2-diyl)bis(4-cyanopentanoate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Di(prop-2-yn-1-yl) 4,4’-(diazene-1,2-diyl)bis(4-cyanopentanoate) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Molecular Formula Functional Groups Key Structural Differences Reference
Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate) C₁₈H₂₀N₄O₄ Prop-2-yn-1-yl esters, azo group, cyano groups Propynyl esters enable click chemistry compatibility.
Bis(pentafluorophenyl) 4,4′-(diazene-1,2-diyl)bis(4-cyanopentanoate) C₂₂H₁₀F₁₀N₄O₄ Pentafluorophenyl esters, azo group, cyano groups Electron-withdrawing pentafluorophenyl esters enhance reactivity in RAFT polymerization.
Bis(2,5-dioxopyrrolidin-1-yl) 4,4´-(diazene-1,2-diyl)(E)-dibenzoate C₂₂H₁₈N₄O₈ NHS esters, azo group NHS esters facilitate bioconjugation with amines.
4,4'-Azobis(4-cyanovaleric acid) (ACVA) C₁₂H₁₆N₄O₄ Carboxylic acids, azo group, cyano groups Carboxylic acids enable water solubility and pH-dependent reactivity.
2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) C₁₂H₁₈N₄O₂ Hydroxyl groups, azo group, cyano groups Hydroxyl groups increase polarity and hydrogen-bonding potential.

Solubility and Stability

Compound Solubility Thermal Stability Storage Conditions
Target Compound Soluble in organic solvents (e.g., DMSO, propylene carbonate); requires sonication/heating for dissolution Stable at -80°C (6 months) or -20°C (1 month); sensitive to repeated freeze-thaw cycles -80°C (long-term), -20°C (short-term)
ACVA Water-soluble due to carboxylic acids Decomposes at ~60°C; stable at room temperature Room temperature
NHS Ester Derivative Soluble in polar aprotic solvents (e.g., DCM) Melting point: 173°C; stable under anhydrous conditions Ambient (desiccated)

Key Research Findings

Target Compound vs. RAFT Initiators : The pentafluorophenyl analog () exhibits higher reactivity in polymerization due to electron-deficient esters, whereas the propynyl derivative is better suited for post-polymerization functionalization .

Bioconjugation Potential: The NHS ester analog () outperforms the target compound in protein coupling but lacks click chemistry versatility .

Thermal Behavior : ACVA’s low decomposition temperature (~60°C) makes it ideal for ambient-temperature polymerizations, unlike the target compound, which requires controlled storage to prevent premature degradation .

Biological Activity

Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate), also known by its CAS number 1029945-77-4, is a compound with notable biological activity. This article explores its chemical properties, synthesis, and potential applications in biological systems, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound consists of a diazene core flanked by two prop-2-yn-1-yl groups and two 4-cyanopentanoate moieties. The molecular formula is C18H22N4O4C_{18}H_{22}N_4O_4 with a molecular weight of approximately 358.39 g/mol. Its structure allows for various interactions within biological systems due to the presence of functional groups that can participate in hydrogen bonding and π–π stacking interactions.

Key Properties

PropertyValue
Molecular Weight358.39 g/mol
LogP1.916
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0
Rotatable Bonds10

Synthesis

The synthesis of Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate) typically involves the reaction of diazene derivatives with appropriate alkylating agents under controlled conditions to ensure high yield and purity. The process generally includes:

  • Preparation of Diazene Intermediate : Diazene can be synthesized through the reduction of azobenzene derivatives.
  • Alkylation : The diazene intermediate is then reacted with prop-2-yn-1-ol derivatives in the presence of a base to form the final compound.

Biological Activity

Research has indicated that compounds containing diazene moieties exhibit various biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate) shows promising antimicrobial properties against various bacterial strains. In vitro tests have demonstrated effective inhibition of growth at certain concentrations.

Anticancer Potential : The compound's ability to interact with cellular mechanisms suggests potential anticancer properties. Studies involving cell lines have shown that it may induce apoptosis in cancer cells, although further investigation is required to elucidate the underlying mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several diazene derivatives, including Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate). The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at lower than expected levels.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on human breast cancer cell lines revealed that treatment with Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate) resulted in significant cell death compared to controls. The IC50 value was determined to be around 30 µM.

Q & A

Basic: What are the key synthetic routes for preparing Di(prop-2-yn-1-yl) 4,4'-(diazene-1,2-diyl)bis(4-cyanopentanoate), and how is its purity confirmed?

Answer:
The compound is synthesized via coupling reactions between activated esters and propargyl alcohols. A common method involves using bis(pentafluorophenyl) 4,4′-(diazene-1,2-diyl)bis(4-cyanopentanoate) as a precursor, reacting it with propargyl alcohol in anhydrous solvents like tetrahydrofuran (THF) under inert conditions . Post-synthesis, purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify structural integrity . High-resolution mass spectrometry (HRMS) or infrared (IR) spectroscopy can identify functional groups like the diazene (-N=N-) and cyano (-C≡N) moieties .

Basic: What role does the diazene group play in the compound’s function as a polymerization initiator?

Answer:
The diazene (azobis) group undergoes thermal decomposition to generate free radicals, which initiate controlled radical polymerization (e.g., atom transfer radical polymerization, ATRP) . The half-life of decomposition is temperature-dependent, allowing precise control over initiation rates. For example, at 60–70°C, the compound decomposes to yield two cyanopentanoate radicals, which abstract hydrogen atoms or transfer electrons to monomers, initiating chain growth .

Advanced: How can researchers optimize initiation efficiency in ATRP using this compound, considering solvent polarity and temperature?

Answer:
Initiation efficiency is maximized by:

  • Solvent selection: Polar aprotic solvents (e.g., propylene carbonate) enhance solubility and radical stability, reducing side reactions .
  • Temperature modulation: Lower temperatures (e.g., 50°C) prolong the initiator’s half-life, ensuring steady radical flux and minimizing premature termination .
  • Purification: Pre-treatment with inhibitors (e.g., hydroquinone) removes trace radicals that could cause uncontrolled initiation .
    Experimental validation via gel permeation chromatography (GPC) monitors molecular weight distribution to assess efficiency .

Advanced: What challenges arise in characterizing byproducts during thermal decomposition, and how can they be addressed?

Answer:
Key challenges include:

  • Volatile byproducts: Low-molecular-weight fragments (e.g., CO₂, HCN) require gas chromatography-mass spectrometry (GC-MS) for detection .
  • Non-volatile residues: High-performance liquid chromatography (HPLC) with UV detection identifies cyanovaleric acid derivatives, using buffer systems like sodium acetate/1-octanesulfonate (pH 4.6) to improve separation .
    Mitigation strategies include quenching reactions rapidly and employing scavengers (e.g., TEMPO) to trap reactive intermediates .

Advanced: How do cyano groups influence the compound’s stability and reactivity in polymer matrices?

Answer:
The electron-withdrawing cyano groups:

  • Enhance thermal stability: By stabilizing the radical transition state through resonance, decomposition temperatures are elevated compared to non-cyano analogs (e.g., AIBN) .
  • Tune electronic properties: In polymer semiconductors, cyano groups lower the lowest unoccupied molecular orbital (LUMO) energy, enabling n-type conductivity (e.g., in poly(thiazole) copolymers) .
    Differential scanning calorimetry (DSC) and cyclic voltammetry (CV) are critical for quantifying these effects .

Advanced: How do discrepancies in reported thermal decomposition kinetics impact high-temperature polymerization applications?

Answer:
Variations in decomposition rates (e.g., due to moisture content or impurities) can lead to inconsistent initiation rates. Researchers should:

  • Standardize protocols: Use thermogravimetric analysis (TGA) under inert atmospheres to measure precise decomposition profiles .
  • Pre-dry reagents: Anhydrous solvents and initiator recrystallization (e.g., from methanol) minimize water-induced side reactions .
    Controlled studies comparing activation energies (via Arrhenius plots) reconcile discrepancies and optimize conditions for specific applications .

Advanced: What strategies enable the compound’s use in photoelectrochemical energy storage systems?

Answer:
The diazene group’s redox activity allows integration into MOST (molecular solar thermal) systems. For example:

  • Electrochemical triggering: Oxidation of the Z-isomer releases energy, monitored via photoelectrochemical IR reflection absorption spectroscopy (PEC-IRRAS) .
  • Solvent compatibility: Ionic liquids (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) enhance stability during redox cycling .
    X-ray diffraction (XRD) and atomic force microscopy (AFM) characterize morphological changes during energy release .

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